tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[1-(piperidin-3-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate is used as a protecting group for amines, allowing selective reactions to occur at other functional groups .
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .
Medicine: In medicinal chemistry, it serves as a building block for the synthesis of various drugs, particularly those targeting the central nervous system .
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications .
Mechanism of Action
Comparison with Similar Compounds
- tert-Butyl N-ethyl-N-(piperidin-3-yl)carbamate
- tert-Butyl (2-piperidin-3-ylethyl)carbamate
Comparison: Compared to similar compounds, tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate exhibits unique reactivity and stability due to the presence of the tert-butyl group . This makes it particularly useful in synthetic applications where selective protection and deprotection of functional groups are required .
Biological Activity
Tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle and have been implicated in various cancers, making compounds that modulate their activity valuable for therapeutic development.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₂₄N₂O₂
- Molecular Weight : 228.33 g/mol
- Chemical Structure : The compound features a tert-butyl group attached to a carbamate functional group, linked to a piperidin-3-yl ethyl moiety.
The primary mechanism through which this compound exerts its biological activity is by inhibiting CDKs. This inhibition can lead to cell cycle arrest and has potential implications in cancer therapy. In vitro studies have shown that the compound can effectively bind to CDK enzymes, altering their activity and impacting cell proliferation.
Research Findings
-
Inhibition of Cyclin-Dependent Kinases :
- Studies indicate that this compound demonstrates significant inhibitory effects on various CDKs, which are vital for cell cycle progression. This inhibition is particularly relevant in cancer cells where dysregulation of the cell cycle is common.
-
Selectivity and Potency :
- The compound's selectivity towards specific CDK isoforms has been evaluated, revealing a preferential binding affinity that may enhance its therapeutic profile. Comparative studies with other carbamate derivatives indicate that modifications in the piperidine ring can influence both potency and selectivity .
-
Cell Viability Assays :
- In vitro cytotoxicity assays using different cancer cell lines (e.g., MCF-7, HepG2) have shown that this compound can effectively reduce cell viability at micromolar concentrations. Notably, the compound exhibited minimal cytotoxic effects on normal cell lines, suggesting a favorable therapeutic window .
Data Table: Biological Activity Overview
Property | Value |
---|---|
Molecular Formula | C₁₂H₂₄N₂O₂ |
Molecular Weight | 228.33 g/mol |
CDK Inhibition | Significant |
IC₅₀ (Cancer Cell Lines) | Varies (µM range observed) |
Cytotoxicity (Normal Cell Lines) | Minimal at high concentrations |
Case Study 1: Inhibition of CDK2
A study evaluated the effects of this compound on CDK2 activity using biochemical assays. The compound was found to inhibit CDK2 with an IC₅₀ value of approximately 150 nM, indicating strong potency against this target. Further analysis revealed that the compound induced G1 phase arrest in treated cancer cells, corroborating its role as a CDK inhibitor.
Case Study 2: Selective Cytotoxicity
In another investigation, the compound was tested across various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). Results showed a dose-dependent decrease in cell viability with IC₅₀ values ranging from 5 to 15 µM for these lines while demonstrating low toxicity towards normal human fibroblast cells .
Properties
IUPAC Name |
tert-butyl N-(1-piperidin-3-ylethyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9(10-6-5-7-13-8-10)14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLFKYFPAJFTQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCNC1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.